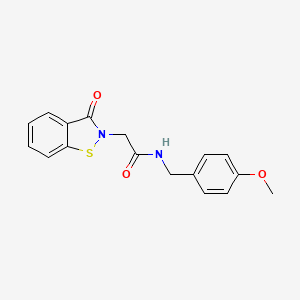

N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Description

N-(4-Methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic benzothiazole-derived acetamide characterized by a 1,2-benzothiazol-3-one core linked to an acetamide moiety substituted with a 4-methoxybenzyl group. The benzothiazole scaffold is renowned for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and neuroprotective applications.

Properties

Molecular Formula |

C17H16N2O3S |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C17H16N2O3S/c1-22-13-8-6-12(7-9-13)10-18-16(20)11-19-17(21)14-4-2-3-5-15(14)23-19/h2-9H,10-11H2,1H3,(H,18,20) |

InChI Key |

CBMBIHUUPMCAFB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the reaction of 4-methoxybenzylamine with a benzothiazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzothiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural homology with several benzothiazolyl acetamides and related heterocyclic derivatives. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological activities (where available):

Substituent Effects on Physicochemical Properties

Structural and Spectroscopic Comparisons

- NMR Data :

- Target Compound : Expected 1H NMR signals: δ 7.3–7.7 (benzothiazole aromatic protons), δ 4.3 (N-CH2-CO), δ 3.8 (OCH3). Comparable to tert-butyl analog (δ 1.4 for tert-butyl group) .

- Sulfone Analog : Distinct downfield shifts for benzothiazole protons (δ 7.8–8.1) due to electron-withdrawing sulfone .

- X-ray Crystallography : The N-(4-hydroxyphenyl) analog exhibits a planar benzothiazole ring with dihedral angles of 3.9° relative to the acetamide group, suggesting conformational rigidity .

Biological Activity

N-(4-methoxybenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a methoxybenzyl group and a benzothiazole moiety, which is known for its diverse biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O3S, with a molecular weight of 328.4 g/mol. The presence of the benzothiazole ring contributes to the compound's biological activity, as benzothiazole derivatives are often associated with antimicrobial, anticancer, and anti-inflammatory properties.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C17H16N2O3S |

| Molecular Weight | 328.4 g/mol |

| Functional Groups | Methoxybenzyl, Benzothiazole |

| Chemical Class | Acetamide derivative |

Anticancer Properties

Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. The mechanism of action is hypothesized to involve interference with cellular processes through enzyme inhibition or interaction with DNA. Research has shown that compounds containing benzothiazole moieties can exhibit cytotoxic effects against various cancer types.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on human breast cancer cell lines. The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in a dose-dependent manner. The study concluded that the compound could serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against specific pathogens. The benzothiazole structure is known to enhance the antimicrobial efficacy of related compounds. In vitro tests demonstrated that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The proposed mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress may lead to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.